Cas no 1241679-93-5 ((1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine)

(1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine structure
1241679-93-5 structure
Product Name:(1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine
CAS No:1241679-93-5
MF:C8H8F3N
MW:175.151032447815
CID:5086101
PubChem ID:55255424
Update Time:2025-07-18

(1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine
    • (1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine
    • Y13672
    • 1241679-93-5
    • BS-52831
    • (1R)-1-(2,3,6-Trifluorophenyl)ethylamine
    • EN300-1825842
    • SCHEMBL26951056
    • AKOS006293411
    • (1R)-1-(2,3,6-trifluorophenyl)ethanamine
    • Inchi: 1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m1/s1
    • InChI Key: GDNMLHDFERVPLN-SCSAIBSYSA-N
    • SMILES: [C@@H](C1C(=CC=C(F)C=1F)F)(N)C

Computed Properties

  • Exact Mass: 175.06088375g/mol
  • Monoisotopic Mass: 175.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26Ų

(1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine Pricemore >>

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Additional information on (1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine

Comprehensive Analysis of (1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine (CAS No. 1241679-93-5)

The compound (1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine (CAS No. 1241679-93-5) is a chiral amine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique trifluorophenyl structure and stereospecific configuration make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industries are increasingly focusing on this compound due to its role in developing next-generation therapeutics and sustainable crop protection agents.

One of the key features of (1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine is its enantiomeric purity, which is critical for achieving desired biological activity. The fluorine atoms in the aromatic ring enhance its lipophilicity and metabolic stability, making it a preferred choice for drug discovery. Recent studies highlight its utility in central nervous system (CNS) drug development, particularly for targeting G-protein-coupled receptors (GPCRs). This aligns with the growing demand for precision medicine and personalized therapies.

In the agrochemical sector, CAS No. 1241679-93-5 is gaining attention for its potential in designing eco-friendly pesticides. The trifluoromethyl group contributes to improved pest resistance management, addressing global concerns about food security and sustainable agriculture. As regulatory pressures increase on conventional pesticides, this compound offers a promising alternative with lower environmental impact.

Synthetic routes to (1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine often involve asymmetric catalysis or enzymatic resolution, reflecting advancements in green chemistry. These methods align with the circular economy trend, minimizing waste and energy consumption. Analytical techniques like HPLC and chiral chromatography are essential for quality control, ensuring compliance with stringent pharmaceutical standards.

Market trends indicate rising interest in fluorinated building blocks, driven by their versatility in drug design and material science. The compound’s CAS registry number (1241679-93-5) is frequently searched in chemical databases, underscoring its industrial relevance. Collaborations between academia and biotech firms are accelerating its adoption in high-throughput screening platforms.

Future research directions for (1R)-1-(2,3,6-trifluorophenyl)ethan-1-amine may explore its structure-activity relationships (SAR) in novel drug candidates or its integration into smart delivery systems. With the rise of AI-driven molecular modeling, computational studies could further optimize its properties for targeted applications. As the scientific community prioritizes carbon-neutral synthesis, this compound exemplifies innovation at the intersection of chemistry and sustainability.

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